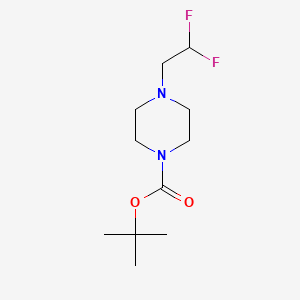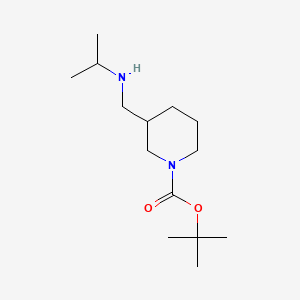
1-(2,2-Dimethylpropyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,2-Dimethylpropyl)cyclopropanamine” is a chemical compound with the molecular formula C8H17N . The IUPAC name for this compound is N-(1,2-dimethylpropyl)cyclopropanamine . It has a molecular weight of 127.23 .
Molecular Structure Analysis
The molecular structure of “1-(2,2-Dimethylpropyl)cyclopropanamine” consists of a cyclopropane ring attached to a 2,2-dimethylpropyl group via a nitrogen atom .Physical And Chemical Properties Analysis
“1-(2,2-Dimethylpropyl)cyclopropanamine” is a liquid at room temperature .Applications De Recherche Scientifique
Ethylene Antagonist in Agriculture
1-(2,2-Dimethylpropyl)cyclopropanamine, also known as 1-DCP, has been synthesized and used as an ethylene antagonist . Ethylene is a gaseous hydrocarbon molecule known as a plant hormone that promotes fruit ripening and senescence . Efficiently controlling ethylene is a central key to maintaining the quality of agricultural products .
2. Inhibition of Fruit Ripening and Senescence When treated as an aqueous emulsion on plants, including persimmon and banana fruits, 1 mM 1-DCP showed effective inhibition of ethylene action by delaying the flesh softening and peel degreening, which are representative phenomena of fruit ripening and senescence induced by ethylene .
3. Pre- or Post-Harvest Growth Regulation in Plants and Fruits 1-DCP could be synthesized and used as a sprayable ethylene antagonist for pre- or post-harvest growth regulation in plants and fruits .
Potential Therapeutic Applications
Industrial Applications
1-(2,2-Dimethylpropyl)cyclopropanamine also has potential industrial applications.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2,3)6-8(9)4-5-8/h4-6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGDVSTEZJTLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylpropyl)cyclopropanamine | |
CAS RN |
1243250-00-1 |
Source


|
| Record name | 1-(2,2-dimethylpropyl)cyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)








